molecular formula C19H14N2 B14427691 (1S,2R)-2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile CAS No. 83242-09-5

(1S,2R)-2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile

Katalognummer: B14427691
CAS-Nummer: 83242-09-5
Molekulargewicht: 270.3 g/mol
InChI-Schlüssel: LZVSBTLVHASVIJ-BEFAXECRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2R)-2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile is a chiral organic compound with significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of asymmetric hydrogenation of a suitable precursor, followed by a series of functional group transformations to introduce the benzyl and dicarbonitrile groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using chiral ligands and catalysts. The process is optimized for high yield and purity, often involving multiple steps of purification and crystallization to obtain the desired enantiomer.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2R)-2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of benzyl ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

(1S,2R)-2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (1S,2R)-2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, and alteration of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1S,2R)-2-Benzyl-1,2-dihydroxycyclohexane-1,4-dicarbonitrile
  • (1S,2R)-2-Benzyl-1,2-dihydroxycyclohexane-1,4-dicarboxylic acid
  • (1S,2R)-2-Benzyl-1,2-dihydroxycyclohexane-1,4-dicarboxamide

Uniqueness

(1S,2R)-2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile is unique due to its specific stereochemistry and the presence of both benzyl and dicarbonitrile groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

83242-09-5

Molekularformel

C19H14N2

Molekulargewicht

270.3 g/mol

IUPAC-Name

(1S,2R)-2-benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile

InChI

InChI=1S/C19H14N2/c20-12-16-11-15(10-14-6-2-1-3-7-14)19(13-21)18-9-5-4-8-17(16)18/h1-9,11,15,19H,10H2/t15-,19+/m1/s1

InChI-Schlüssel

LZVSBTLVHASVIJ-BEFAXECRSA-N

Isomerische SMILES

C1=CC=C(C=C1)C[C@@H]2C=C(C3=CC=CC=C3[C@H]2C#N)C#N

Kanonische SMILES

C1=CC=C(C=C1)CC2C=C(C3=CC=CC=C3C2C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.